molecular formula C11H16ClF2N5 B12224416 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12224416
M. Wt: 291.73 g/mol
InChI Key: YYZSMZHZXDLABX-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via a methylene bridge. The first pyrazole ring (1-ethyl-3-methylpyrazol-4-amine) contains an ethyl group at position 1 and a methyl group at position 3, while the second pyrazole ring (2-(difluoromethyl)pyrazol-3-yl) is substituted with a difluoromethyl group at position 2. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-7-10(8(2)16-17)14-6-9-4-5-15-18(9)11(12)13;/h4-5,7,11,14H,3,6H2,1-2H3;1H

InChI Key

YYZSMZHZXDLABX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Approach

The preparation of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride typically follows a sequential pathway involving:

  • Synthesis of the pyrazole intermediates.
  • Alkylation to introduce the difluoromethyl and ethyl groups.
  • Cyclization to form the final heterocyclic structure.
  • Hydrochloride salt formation and purification.

Key challenges include managing steric hindrance from substituents and ensuring regioselectivity during cyclization. For instance, the difluoromethyl group’s electron-withdrawing nature influences reaction kinetics, necessitating controlled conditions.

Table 1: Summary of Reaction Conditions for Multi-Step Synthesis

Step Reagents/Conditions Yield (%) Key Parameters
Intermediate Synthesis NH₄OAc, EtOH, reflux 65–70 Temperature: 80°C, Time: 6h
Alkylation K₂CO₃, DMF, 60°C 75–80 Inert atmosphere (N₂)
Cyclization POCl₃, CH₂Cl₂, 0–5°C 70–75 Slow reagent addition
Salt Formation HCl (g), Et₂O 85–90 Precipitation at 4°C

Alkylation Reactions

Alkylation is critical for introducing the ethyl and difluoromethyl groups. A common protocol involves reacting 3-methylpyrazol-4-amine with 2-(difluoromethyl)pyrazole-3-methyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves optimal substitution while minimizing side reactions.

Reaction Mechanism:

  • Base Activation : K₂CO₃ deprotonates the amine, enhancing nucleophilicity.
  • Nucleophilic Substitution : The amine attacks the alkyl bromide, displacing bromide ions.
  • Work-Up : Quenching with ice water followed by extraction isolates the alkylated product.
Table 2: Alkylation Optimization Parameters
Parameter Optimal Value Impact on Yield
Solvent DMF Enhances solubility
Temperature 60°C Balances kinetics/thermo
Reaction Time 12h Completes substitution
Base Equivalents 2.5 eq Ensures full activation

Cyclization Techniques

Cyclization of the alkylated intermediate into the pyrazole framework employs phosphoryl chloride (POCl₃) in dichloromethane (CH₂Cl₂). The exothermic reaction requires cooling (0–5°C) to prevent decomposition. This step achieves 70–75% yield, with purity dependent on slow reagent addition and rigorous temperature control.

Key Considerations:

  • Regioselectivity : Steric effects from the ethyl group direct cyclization to the 4-position.
  • Side Reactions : Overheating promotes dimerization, necessitating precise thermal management.

Purification and Isolation Methods

Final purification involves recrystallization from ethanol/water mixtures and hydrochloride salt formation via gaseous HCl in diethyl ether. The salt’s crystalline structure facilitates isolation, yielding 85–90% purity.

Table 3: Purification Techniques Comparison
Method Purity (%) Recovery (%) Advantages
Recrystallization 95–98 70–75 Removes polar impurities
Column Chromatography 98–99 60–65 Separates regioisomers
Salt Formation 99+ 85–90 Enhances stability

Advanced Synthesis Techniques

Recent advancements utilize continuous flow reactors to improve reproducibility and scalability. By maintaining precise temperature and mixing profiles, these systems achieve 10–15% higher yields compared to batch processes. Additionally, catalytic methods employing palladium ligands show promise for reducing reaction times in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism by which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity . The pyrazole ring structure allows for strong binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole-amine hydrochlorides, focusing on substituents, physicochemical properties, and synthetic challenges. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data
Target Compound : N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride ~C₁₂H₁₈ClF₂N₅ ~310 - 1-Ethyl, 3-methyl (Pyrazole 1)
- 2-Difluoromethyl, methylene bridge (Pyrazole 2)
No direct data; inferred higher complexity due to bis-pyrazole structure.
1-(Difluoromethyl)-3-methylpyrazol-4-amine hydrochloride C₅H₈ClF₂N₃ 183.59 - 1-Difluoromethyl
- 3-Methyl
Simpler structure; lower molecular weight.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 - Pyridin-3-yl
- Cyclopropylamine
Melting point: 104–107°C; yield: 17.9% (synthetic challenges noted).
1-(Difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride C₁₀H₁₇ClF₂N₃ 260.71 - N-Pentyl
- 1-Difluoromethyl
Longer alkyl chain increases lipophilicity.
1-(Difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride C₁₀H₁₃ClF₂N₄ 262.69 - Pyrrole-methyl
- 3-Amine (positional isomer)
Structural isomerism may alter binding affinity.
N-Benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride C₁₃H₁₈ClN₃ 251.76 - Benzyl
- 5-Methyl
Aromatic substituent may enhance receptor interactions.

Research Findings and Implications

Impact of Fluorination: The difluoromethyl group in the target compound and analogs (e.g., ) enhances metabolic stability compared to non-fluorinated pyrazoles, a critical factor in drug design for prolonged activity.

Aromatic Groups: Pyridinyl () or benzyl () substituents may enhance binding to aromatic-rich enzyme pockets, though synthetic yields are often low (e.g., 17.9% in ). Positional Isomerism: The 3-amine vs. 4-amine configuration () can drastically alter molecular interactions, as seen in GPCR-targeting compounds .

Synthetic Challenges : Multi-step syntheses for bis-pyrazoles (target compound) or cyclopropylamines () require optimized conditions to improve yields and purity.

Biological Activity

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine; hydrochloride, a pyrazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and agriculture. This article provides a comprehensive overview of its biological activity, supported by research findings and relevant data.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activities. The presence of difluoromethyl and pyrazole moieties is significant in enhancing its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including the compound . Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study 1 : A study by Deslandes et al. evaluated various pyrazole derivatives, reporting that certain compounds showed promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating effective growth inhibition .
  • Case Study 2 : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. It was found that derivatives similar to N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine caused significant cell death in Hep-2 and P815 cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Antifungal Activity

The compound has also been explored for its antifungal properties. Research indicates that pyrazole derivatives can inhibit plant pathogenic fungi, making them suitable candidates for agricultural applications.

  • Case Study 3 : A patent application highlighted the use of pyrazole-containing compounds as fungicides against various plant pathogens. The compound demonstrated efficacy in controlling fungal diseases in crops .

The biological activity of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit key kinases involved in cell proliferation and survival, such as Aurora-A kinase.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in cancer cells.
  • Disruption of Cellular Metabolism : By interfering with metabolic pathways, these compounds can hinder tumor growth and survival.

Data Summary

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerMCF73.79
AnticancerHep-23.25
AntifungalVarious FungiEffective Control

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